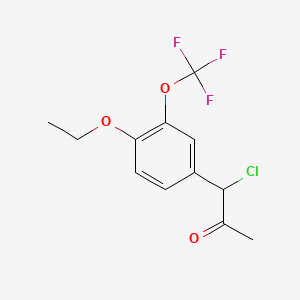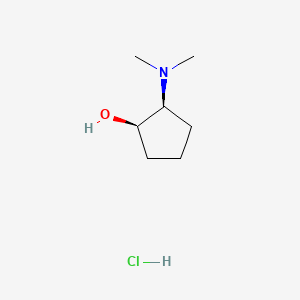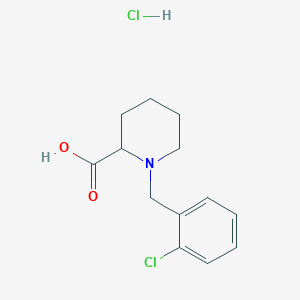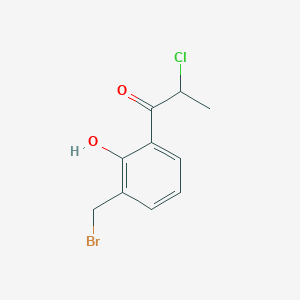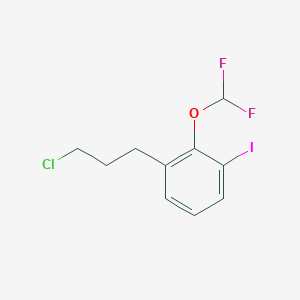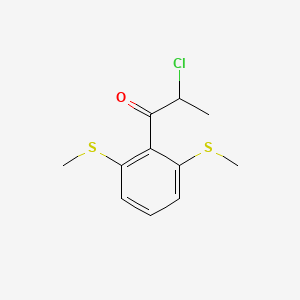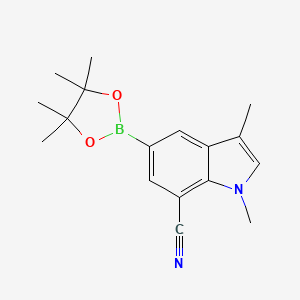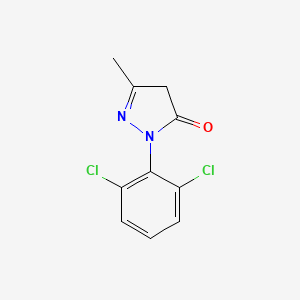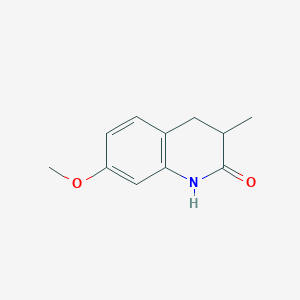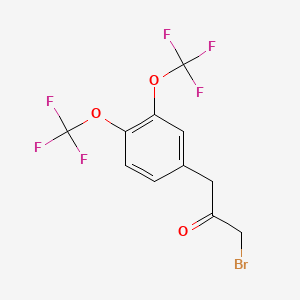
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C11H9F5OS It is known for its unique structure, which includes both difluoromethyl and trifluoromethylthio groups
Méthodes De Préparation
The synthesis of 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one stands out due to its unique combination of difluoromethyl and trifluoromethylthio groups. Similar compounds include:
- 1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one
- 1-(3-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one These compounds share some structural similarities but differ in their specific functional groups and resulting chemical properties .
Propriétés
Formule moléculaire |
C11H9F5OS |
|---|---|
Poids moléculaire |
284.25 g/mol |
Nom IUPAC |
1-[5-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5OS/c1-2-8(17)7-5-6(10(12)13)3-4-9(7)18-11(14,15)16/h3-5,10H,2H2,1H3 |
Clé InChI |
KJCPOTHGLFDEPS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC(=C1)C(F)F)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


